molecular formula C8H6N4 B6189069 2-azido-4-methylbenzonitrile CAS No. 1011734-58-9

2-azido-4-methylbenzonitrile

Cat. No.: B6189069
CAS No.: 1011734-58-9
M. Wt: 158.2
InChI Key:
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Description

2-azido-4-methylbenzonitrile is a versatile chemical compound extensively used in scientific research and industrial applications. It is an azide molecule, which makes it highly reactive and useful in various fields, including pharmaceuticals, materials science, and biological probes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with sodium azide. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction conditions must be carefully controlled to ensure the complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-azido-4-methylbenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions.

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Cycloaddition: Typical conditions involve the use of copper(I) catalysts and mild heating.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution: Formation of substituted benzonitriles.

    Cycloaddition: Formation of triazoles.

    Reduction: Formation of 4-methylbenzonitrile amine derivatives.

Scientific Research Applications

2-azido-4-methylbenzonitrile is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: In the development of pharmaceuticals and diagnostic agents.

    Industry: In the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-azido-4-methylbenzonitrile involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The compound can also act as a precursor for the formation of reactive intermediates that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-azido-2-methylbenzonitrile
  • 2-azido-4-chlorobenzonitrile
  • 2-azido-4-fluorobenzonitrile

Uniqueness

2-azido-4-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other azido benzonitriles. The presence of the methyl group at the 4-position influences the compound’s reactivity and its applications in various fields .

Properties

CAS No.

1011734-58-9

Molecular Formula

C8H6N4

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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